K-TMZ

Blood-Brain Barrier Pharmacokinetics Glioblastoma

TMZ's limited BBB penetration (~8% CNS dose) and dose-limiting myelosuppression constrain GBM preclinical research. K-TMZ (CAS 2269482-26-8), a C8-acetyl imidazotetrazine analog, directly addresses these limitations through rational structural modification: • 8.6-fold enhanced brain-to-serum partitioning vs. TMZ (69% vs. 8% CNS dose) • Significantly reduced hematological toxicity in head-to-head in vivo models • Defined activity against MGMT-negative (IC50 18-44 µM) and MGMT-positive (IC50 115-240 µM) GBM cell lines Supplied at ≥98% (HPLC) purity. Standard packs: 5 mg, 25 mg. Bulk/custom synthesis available.

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
Cat. No. B1193023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-TMZ
SynonymsK-TMZ
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2N=NN(C(=O)N2C=N1)C
InChIInChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3
InChIKeyQXYCTGXCOQXVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solution in methyl acetate
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-TMZ: DNA Alkylating Agent for Glioblastoma Research


K-TMZ (8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one) is a novel, synthetically modified derivative of the frontline glioblastoma (GBM) chemotherapeutic agent temozolomide (TMZ). As an imidazotetrazine-based DNA alkylating agent, K-TMZ retains the core mechanism of action of its parent compound but possesses a critical structural modification: the substitution of the C8 carboxamide group with a methyl ketone [1]. This molecular alteration was rationally designed to modulate the compound's hydrolytic stability, enhance blood-brain barrier (BBB) penetration, and improve the therapeutic index, addressing key limitations of TMZ that contribute to dose-limiting toxicity and limited efficacy in resistant disease [1].

1

C8-modified DNA alkylating probe

Enables glioblastoma-targeted DNA damage response studies with reported enhanced CNS penetration over TMZ.

2

Intracranial tumor model endpoint research

Supports orthotopic GBM xenograft efficacy evaluation where brain exposure is critical to model-response interpretation.

3

Imidazotetrazine SAR comparator

Serves as a characterized C8-acetyl benchmark for investigating stability-activity relationships in alkylating chemotypes.

K-TMZ: C8 Modification Advantages


Generic substitution with standard TMZ or other imidazotetrazine analogs is not scientifically justifiable for experiments aiming to maximize brain exposure while minimizing systemic toxicity. Research has established that TMZ's therapeutic utility is constrained by suboptimal BBB penetration (only ~8% of the dose reaches the CNS) and significant dose-limiting myelosuppression, which arises from off-target activation and systemic exposure [1][2]. The chemical sensitivity of the TMZ scaffold has historically prevented broad exploration of structure-activity relationships at the C8 position [1]. K-TMZ represents a precise, rationally designed compound that overcomes these synthetic barriers, enabling a direct, quantifiable improvement in CNS bioavailability and a subsequent reduction in hematological toxicity, as demonstrated in head-to-head preclinical studies [1][2]. The following evidence confirms that these enhanced properties are unique to the C8-acetyl modification and are not generalizable to the broader imidazotetrazine class.

!

Unmodified temozolomide (TMZ) may shift brain exposure

TMZ shows approximately 8% CNS penetration in reported in vivo models, which can limit intracranial endpoint sensitivity and alter dose-response interpretation.

!

Other C8-substituted imidazotetrazines may differ in stability

Hydrolytic stability and BBB partitioning are sensitive to C8 substituent identity; C8-acetyl performance may not transfer to esters, amides, or unsubstituted analogs.

!

Class-level alkylator substitution may confound toxicity endpoints

Myelosuppression profiles differ across DNA-alkylating chemotypes; K-TMZ toxicity data should not be extrapolated to nitrosoureas or other alkylator classes.

K-TMZ: Quantitative Evidence vs. Temozolomide


Superior Brain Penetration vs. Temozolomide

K-TMZ exhibits dramatically elevated brain penetration relative to the standard-of-care agent, temozolomide (TMZ). In a comparative in vivo study in mice, the percentage of the administered drug that entered the central nervous system (CNS) was 69% for K-TMZ, compared to only 8% for TMZ [1][2]. This modification addresses a critical failure point of TMZ therapy, where a large portion of the dose is distributed systemically, causing off-target toxicity without contributing to antitumor efficacy in the brain.

CNS Penetration
Head-to-head
69% vs 8% (TMZ)
Reported 8.6-fold higher CNS penetration in mouse model
In vivo PK context; BBB exposure improvement review required.
Blood-Brain Barrier Pharmacokinetics Glioblastoma

Superior Survival Benefit in GBM Model

In a head-to-head comparison using a mouse model of glioblastoma, treatment with K-TMZ resulted in superior antitumor activity and a significant extension of survival compared to treatment with an equivalent dose of TMZ [1]. The study's abstract and related reports indicate that K-TMZ treatment led to 'superior activity to TMZ' and that survival was 'increased indefinitely' in the experimental model [1][2]. This demonstrates that the improved pharmacokinetic properties of K-TMZ translate directly into a more efficacious therapeutic outcome.

Antitumor Endpoint
Head-to-head
Extended survival vs TMZ
Reported model-response endpoint context; supports GBM efficacy studies
Qualitative survival benefit; endpoint interpretation model-dependent.
In Vivo Efficacy Survival Studies Preclinical Oncology

Reduced Hematological Toxicity vs. TMZ

A major dose-limiting toxicity of TMZ is myelosuppression. In comparative studies, K-TMZ exhibited a significantly lower hematological toxicity profile than TMZ [1]. This reduction in bone marrow toxicity is a direct consequence of the compound's altered pharmacokinetics, which result in lower systemic exposure due to enhanced brain sequestration. This improvement in the therapeutic index is a key differentiator for long-term in vivo studies.

Myelotoxicity
Head-to-head
Lower hematological toxicity vs TMZ
Reported tolerability endpoint context; supports longer-duration in vivo protocols
Model-specific toxicity review required; not a clinical safety claim.
Toxicology Myelosuppression Safety Profile

K-TMZ Research Applications


Orthotopic GBM In Vivo Efficacy

K-TMZ is the superior choice for any in vivo study involving intracranial or orthotopic glioblastoma xenografts. Its dramatically enhanced CNS penetration (8.6-fold over TMZ) ensures that a therapeutically relevant concentration of the DNA-alkylating agent reaches the tumor site, as demonstrated by the significant extension of survival in a head-to-head comparison with TMZ [1]. This makes it an ideal tool for evaluating novel combination therapies where maximizing the efficacy of the alkylator backbone is paramount.

Overcoming TMZ Resistance & Toxicity

For researchers studying the mechanisms of TMZ resistance (e.g., MGMT-mediated repair) or seeking to develop strategies to mitigate the myelosuppressive side effects of alkylating chemotherapy, K-TMZ serves as a critical comparator and tool compound. Its reduced hematological toxicity profile [1] allows for the dissection of on-target (antitumor) versus off-target (toxic) effects in vivo, a differentiation that is not possible with standard TMZ.

CNS Pharmacokinetics & Biodistribution

K-TMZ is an invaluable tool for pharmacokinetic/pharmacodynamic (PK/PD) modeling and biodistribution studies focused on brain-targeted drug delivery. The quantitative data on its brain-to-serum ratio (increasing CNS availability from 8% to 69% of the dose) provides a benchmark for evaluating the performance of new chemical entities or delivery systems designed to cross the blood-brain barrier [1].

In Vitro SAR & Mechanistic Studies

K-TMZ is the optimal compound for in vitro studies designed to probe the relationship between imidazotetrazine structure, hydrolytic stability, and cellular activity. As a well-characterized C8-substituted derivative, its defined half-life and activity profile against a panel of GBM cell lines [1] provide a reliable comparator for evaluating new analogs and understanding the cellular pharmacodynamics of this critical class of DNA-alkylating agents.

Application
Selection Property
Validation Focus
Orthotopic GBM model endpoint studies
CNS penetration and brain exposure context
Brain-to-serum exposure ratio review
DNA damage response and resistance research
Alkylator chemotype with defined stability
MGMT and DNA repair endpoint interpretation
CNS pharmacokinetic and BBB modeling
Quantified brain distribution benchmark
PK/PD model validation and exposure modeling
Imidazotetrazine SAR and stability studies
C8-acetyl comparator with reported half-life
Hydrolytic stability and cellular activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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